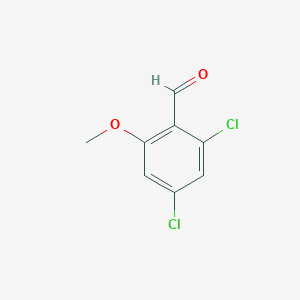

2,4-Dichloro-6-methoxybenzaldehyde

Overview

Description

“2,4-Dichloro-6-methoxybenzaldehyde” is a chemical compound used in a variety of scientific research applications, including organic synthesis, biochemical studies, and physiological studies. It has the empirical formula C8H6Cl2O2 .

Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-6-methoxybenzaldehyde” consists of a benzene ring substituted with two chlorine atoms, one methoxy group, and one formyl group . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .

Scientific Research Applications

Synthesis of Mononuclear Fe(III) Complexes

One specific application of “2,4-Dichloro-6-methoxybenzaldehyde” is in the synthesis of mononuclear Fe(III) complexes . These complexes have been studied for their synthesis, structure, and magnetic behavior. They show a transition from high-spin to low-spin or vice versa induced by external stimuli such as temperature, light, and pressure .

Spin Crossover (SCO) Studies

The mononuclear Fe(III) complexes synthesized using “2,4-Dichloro-6-methoxybenzaldehyde” exhibit spin crossover (SCO) behavior . SCO is a magnetic behavior generally exhibited by d4–d7 transition metal ions. It has been extensively studied because of its potential applications in molecular sensors, molecular switches, displays, and contrast agents .

Magnetic Applications

The Fe(III) complexes synthesized using “2,4-Dichloro-6-methoxybenzaldehyde” are stable in air, enabling their use in diverse magnetic applications such as magnetic sensors and contrast agents . The large difference in the magnetic moment between high-spin (HS; S = 5/2) and low-spin (LS; S = 1/2) states of Fe(III) ions makes these complexes excellent candidates for such applications .

properties

IUPAC Name |

2,4-dichloro-6-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKBRTWDQNPRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-methoxybenzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2439459.png)

![4-benzoyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2439460.png)

![2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2439461.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone](/img/structure/B2439466.png)

![3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2439476.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2439478.png)

![N-(2-acetamidoethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2439481.png)